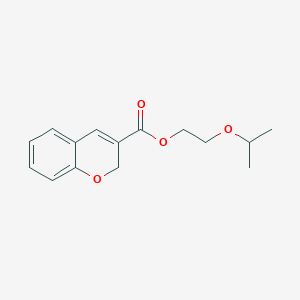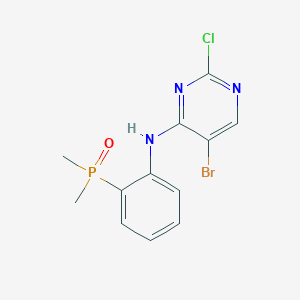
(Z)-1-Cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-(morpholin-4-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine is a complex organic compound that features a quinoxaline core substituted with a cyclopentyl group, a morpholino group, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-fluoroquinoxaline with cyclopentylamine to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the quinoxaline ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position .
科学的研究の応用
N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
- N-(Cyclopentyl(morpholino)methylene)-quinoxalin-6-amine
- 7-Fluoroquinoxaline derivatives
- Morpholino-substituted quinoxalines
Uniqueness
N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine is unique due to the presence of the cyclopentyl and morpholino groups, which confer specific chemical and biological properties. These groups can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
920034-20-4 |
|---|---|
分子式 |
C18H21FN4O |
分子量 |
328.4 g/mol |
IUPAC名 |
1-cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-morpholin-4-ylmethanimine |
InChI |
InChI=1S/C18H21FN4O/c19-14-11-16-17(21-6-5-20-16)12-15(14)22-18(13-3-1-2-4-13)23-7-9-24-10-8-23/h5-6,11-13H,1-4,7-10H2 |
InChIキー |
GFXGPZKWWZQEBZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(=NC2=CC3=NC=CN=C3C=C2F)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12929669.png)








![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12929743.png)


![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12929757.png)
